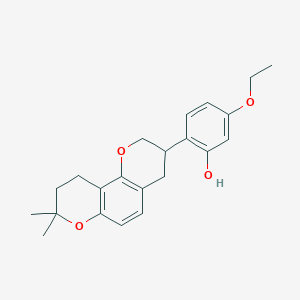
Vutiglabridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vutiglabridin is a synthetic small molecule that is currently in clinical development for the treatment of obesity. It is a structural analog of glabridin, a natural compound found in licorice root. This compound has shown promising results in preclinical and clinical studies, particularly in modulating paraoxonase-1 (PON1) and paraoxonase-2 (PON2), enzymes associated with lipid metabolism and oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vutiglabridin is synthesized through a series of chemical reactions starting from glabridin. The synthetic route involves the modification of the glabridin structure to enhance its biological activity and stability. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to increase solubility.
Ethoxylation: Addition of ethoxy groups to improve bioavailability.
Cyclization: Formation of a pyranochromen ring to enhance stability.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for controlled reaction conditions.
Purification: Multi-step purification processes including crystallization and chromatography.
Quality Control: Rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Vutiglabridin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form more stable compounds.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, which have been studied for their enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Vutiglabridin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid metabolism and oxidative stress.
Biology: Investigated for its role in modulating enzymes like PON1 and PON2.
Medicine: Explored as a potential therapeutic agent for obesity, hyperlipidemia, and age-related diseases.
Wirkmechanismus
Vutiglabridin exerts its effects by modulating the activity of paraoxonase-1 (PON1) and paraoxonase-2 (PON2). These enzymes play a crucial role in lipid metabolism and oxidative stress. This compound binds to PON1 and PON2 with high affinity, enhancing their activity and protecting them from oxidative damage. This leads to improved lipid metabolism, reduced oxidative stress, and potential therapeutic benefits for obesity and related metabolic disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glabridin: The natural compound from which vutiglabridin is derived.
Resveratrol: Another compound known for its antioxidant properties.
Curcumin: A compound with anti-inflammatory and antioxidant effects
Uniqueness
This compound is unique in its ability to specifically modulate PON1 and PON2, which are not targeted by other similar compounds. This specificity makes it a promising candidate for the treatment of obesity and related metabolic disorders .
Eigenschaften
CAS-Nummer |
1800188-47-9 |
|---|---|
Molekularformel |
C22H26O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(8,8-dimethyl-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-3-yl)-5-ethoxyphenol |
InChI |
InChI=1S/C22H26O4/c1-4-24-16-6-7-17(19(23)12-16)15-11-14-5-8-20-18(21(14)25-13-15)9-10-22(2,3)26-20/h5-8,12,15,23H,4,9-11,13H2,1-3H3 |
InChI-Schlüssel |
IUXJXQLTUMGHHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C2CC3=C(C4=C(C=C3)OC(CC4)(C)C)OC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



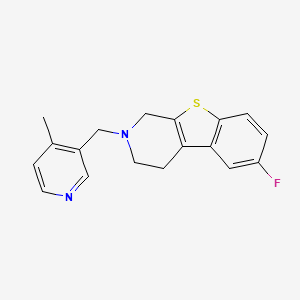
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
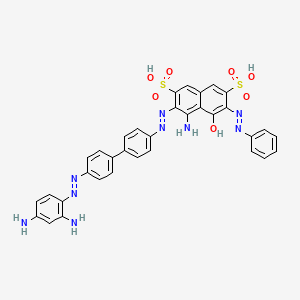
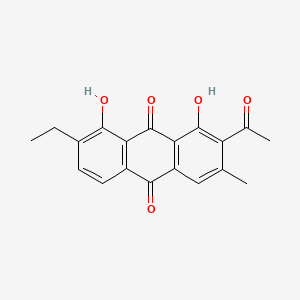

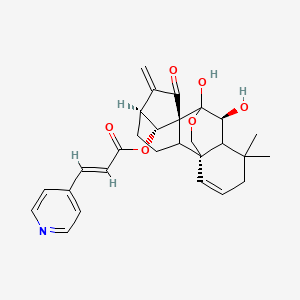

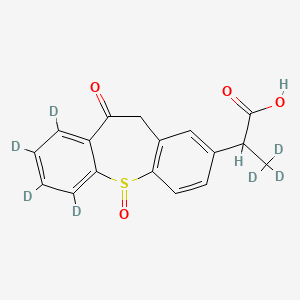
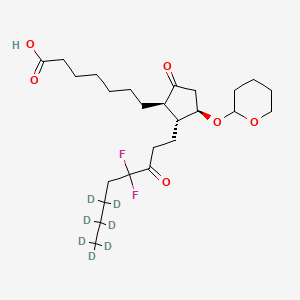
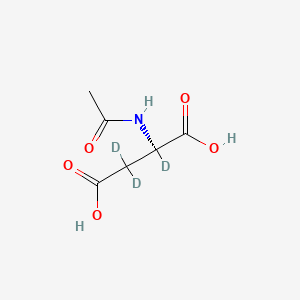
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)


